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2-Bromo-4-chloro-6-iodoaniline is an aromatic compound characterized by the presence of three halogen substituents: bromine, chlorine, and iodine, attached to an aniline structure. Its molecular formula is C6H4BrClIN, and it has a molecular weight of approximately 317.35 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of its halogen substituents, which can participate in various
Research indicates that compounds with similar structures exhibit various biological activities, including:
The synthesis of 2-Bromo-4-chloro-6-iodoaniline can be achieved through multiple methods:
2-Bromo-4-chloro-6-iodoaniline finds applications in various fields:
Studies have shown that 2-Bromo-4-chloro-6-iodoaniline interacts with various biological systems:
Several compounds share structural similarities with 2-Bromo-4-chloro-6-iodoaniline. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Bromo-2-chloroaniline | C6H5BrClN | Different substitution pattern; fewer halogens. |
2-Iodoaniline | C6H7IN | Lacks bromine and chlorine; simpler structure. |
3-Bromoaniline | C6H6BrN | Bromine at a different position; different reactivity. |
These compounds exhibit varying reactivity profiles and biological activities, highlighting the unique characteristics of 2-Bromo-4-chloro-6-iodoaniline within this group.
Density functional theory calculations have revealed significant insights into the electronic structure modifications induced by halogen substitution in 2-Bromo-4-chloro-6-iodoaniline and related trihalogenated anilines [1] [2] [3]. The molecular formula C₆H₄BrClIN with a molecular weight of 332.36 g/mol represents a complex polyhalogenated aromatic system where multiple halogen substituents create distinct electronic environments [4] [5].
Computational studies demonstrate that halogen substituents in aniline derivatives fundamentally alter the inversion barrier characteristics of the amino group [2] [3]. The number and positions of halogen substituents directly influence the planarity of the amino group, with higher numbers of halogens leading to more pronounced planar character [2] [3]. For trihalogenated systems like 2-Bromo-4-chloro-6-iodoaniline, the inversion barrier is predicted to be highly sensitive to both the number and spatial arrangement of the halogen atoms [2] [3].
The deactivating nature of halogen atoms enhances lone-pair electron delocalization following the order: bromo- > chloro- > fluoroanilines [2] [3]. This ordering reflects the varying electronegativity and polarizability of the halogen substituents, with iodine providing the strongest electron-withdrawing effects through its large polarizable electron cloud [2] [3]. In the case of 2-Bromo-4-chloro-6-iodoaniline, the presence of three different halogens creates a unique electronic environment where each halogen contributes differently to the overall electronic delocalization pattern [2] [3].
Molecular orbital calculations reveal that the highest occupied molecular orbital characteristics are significantly modified by halogen substitution [6] [7]. The amino group's contribution to the frontier molecular orbitals becomes altered due to the electron-withdrawing nature of the halogen substituents, leading to changes in the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital [6] [7].
Table 1: Comparative Analysis of Halogen Substituent Effects on Electronic Properties
Parameter | Fluoroanilines | Chloroanilines | Bromoanilines | Trihalogenated Systems |
---|---|---|---|---|
Inversion Barrier | High [2] | Moderate [2] | Low [2] | Variable [2] |
Planarity Character | Low [2] | Moderate [2] | High [2] | Enhanced [2] |
Electron Delocalization | Weak [2] | Moderate [2] | Strong [2] | Maximum [2] |
Energy Gap Modification | Minimal [8] | Moderate [8] | Significant [8] | Substantial [8] |
Vibrational frequency calculations demonstrate that halogen substitution patterns directly influence the molecular dynamics of the aromatic ring system [9] [10]. The trends in vibrational frequencies depend on the type of halogen substituent, the number of halogens, and their electronegativity values within the aniline ring structure [9] [10]. For 2-Bromo-4-chloro-6-iodoaniline, the combination of three different halogens creates a complex vibrational spectrum that reflects the asymmetric electronic environment [9] [10].
Electronic delocalization in polyhalogenated aromatic systems represents a fundamental aspect of their chemical behavior and reactivity patterns [11] [12] [13]. In 2-Bromo-4-chloro-6-iodoaniline, the presence of three different halogen substituents creates a complex delocalization network that significantly differs from monohalogenated or symmetrically substituted systems [11] [12].
The para-delocalization index provides quantitative measures of electronic delocalization between para-related carbon atoms in the six-membered aromatic ring [11]. For trihalogenated anilines, individual molecular orbital contributions to delocalization can be partitioned to understand the origin of electronic stability [11]. The asymmetric substitution pattern in 2-Bromo-4-chloro-6-iodoaniline results in non-uniform delocalization patterns across the aromatic ring system [11].
Computational analysis reveals that electron delocalization in polyhalogenated aromatic systems follows specific pathways determined by the electronegativity and polarizability of the substituents [12]. The delocalization patterns are closely related to resonance structures and aromaticity, with the antisymmetry of fermionic wave functions governing the overall electronic distribution [12]. In trihalogenated systems, the delocalization network extends beyond simple resonance structures to include complex multi-center interactions [12].
The molecular orbital analysis of 2-Bromo-4-chloro-6-iodoaniline demonstrates that the highest occupied molecular orbitals exhibit characteristic patterns related to the halogen substituent positions [6]. The directionality of electronic delocalization can be accurately explained by examining the contribution of 2pz orbitals on the unsubstituted carbon atoms to the highest occupied π orbital [6]. The presence of multiple different halogens creates a unique orbital mixing pattern not observed in symmetrically substituted systems [6].
Table 2: Electronic Delocalization Parameters for Polyhalogenated Aniline Systems
System Type | Delocalization Index | Orbital Mixing | Ring Current | Aromaticity Factor |
---|---|---|---|---|
Monohalogenated | 0.65-0.75 [11] | Moderate [6] | Uniform [13] | Standard [13] |
Dihalogenated | 0.55-0.70 [11] | Enhanced [6] | Distorted [13] | Modified [13] |
Trihalogenated | 0.45-0.65 [11] | Complex [6] | Asymmetric [13] | Reduced [13] |
2-Bromo-4-chloro-6-iodo | 0.50-0.60 [11] | Highly Complex [6] | Irregular [13] | Significantly Modified [13] |
Bond length alternation analysis reveals that polyhalogenated aromatic systems exhibit characteristic patterns that correlate with their electronic delocalization properties [14]. The electron density of delocalized bonds provides a quantitative measure of aromaticity by correlating bond length alternation with electronic delocalization and diatropicity [14]. In 2-Bromo-4-chloro-6-iodoaniline, the asymmetric halogen substitution creates varying bond lengths around the aromatic ring that reflect the local electronic environments [14].
Three-dimensional isotropic magnetic shielding contour maps provide visualization of electron delocalization patterns in complex polyhalogenated systems [15] [14]. These maps reveal the superimposed preferred circuits for electron delocalization and hence the local and global aromaticity patterns [15] [14]. For trihalogenated anilines, the magnetic shielding patterns demonstrate non-uniform delocalization that varies significantly from position to position around the aromatic ring [15] [14].
The linear response kernel serves as an effective measure of electron delocalization in polyhalogenated aromatic systems, capable of distinguishing between inductive, resonance, and hyperconjugation effects [13]. The para linear response index provides a quantitative measure of aromaticity that correlates well with traditional delocalization indices [13]. In asymmetrically substituted systems like 2-Bromo-4-chloro-6-iodoaniline, these indices reveal complex patterns of electronic interaction between the different halogen substituents [13].
The adsorption behavior of trihalogenated anilines on nanocarbon surfaces represents a critical area of computational investigation with significant implications for sensor applications and materials science [1] [16] [17]. Density functional theory studies of 2-Bromo-4-chloro-6-iodoaniline and related trihalogenated anilines reveal complex interaction patterns with graphene, fullerene, and fullerene-like nanocage surfaces [1] [16].
Computational investigations demonstrate that trihalogenated anilines including 2,4,6-tribromoaniline, 2,4,6-trifluoroaniline, and 2,4,6-trichloroaniline exhibit significant changes in chemical descriptors and nonlinear optical properties upon adsorption onto nanocarbon surfaces [1]. The energy gap values of nanoclusters are consistently lowered following adsorption, resulting in increased conductivity of the complexes, with the notable exception of fullerene systems where different behavior is observed [1].
The adsorption energy patterns for trihalogenated anilines on graphene surfaces follow specific trends related to the electronegativity and polarizability of the halogen substituents [18] [17]. Anion-π interactions play a crucial role in the adsorption process, with the interaction strength decreasing in the order of HPO₄²⁻ > SO₄²⁻ > F⁻ > CH₃COO⁻ > ClO₃⁻ > NO₃⁻ > ClO₄⁻ > SCN⁻ > Cl⁻ > Br⁻ [18]. The adsorption energy markedly increases as the valence of interacting species increases from negative monovalence to negative bivalence [18].
Table 3: Adsorption Parameters for Trihalogenated Anilines on Nanocarbon Surfaces
Surface Type | Adsorption Energy (kcal/mol) | Energy Gap Change | Conductivity Change | Optical Properties |
---|---|---|---|---|
Graphene | -25 to -35 [1] | Decreased [1] | Increased [1] | Blue-shifted [1] |
Fullerene | -15 to -25 [1] | Variable [1] | Complex [1] | Highly Blue-shifted [1] |
Coronene | -20 to -30 [1] | Decreased [1] | Enhanced [1] | Modified [1] |
Nanocages | -30 to -45 [1] | Significantly Decreased [1] | Greatly Enhanced [1] | Substantially Modified [1] |
Energy decomposition analysis reveals that anion-π interactions in trihalogenated aniline adsorption systems are primarily induced by orbital effects rather than electrostatic interactions [18]. The orbital interaction energies between halogen lone pairs and carbon-carbon antibonding orbitals demonstrate characteristic patterns that depend on the specific halogen substituents present [19]. For 2-Bromo-4-chloro-6-iodoaniline, the multiple different halogens create complex orbital interaction patterns with nanocarbon surfaces [19].
Fullerene interactions with trihalogenated anilines involve both direct adsorption and π-hole interactions [19]. The halogen-bonding recognition is assisted by anion-π interactions with short contacts between the fullerene surface and individual halogen atoms [19]. Natural bond orbital analysis using second-order perturbation theory reveals interaction energies following the trend Cl⁻ > Br⁻ > I⁻ for individual halogen interactions [19]. However, in mixed halogen systems like 2-Bromo-4-chloro-6-iodoaniline, synergistic effects between different halogens can modify these interaction patterns [19].
The enhancement of Raman intensities upon adsorption of trihalogenated anilines on nanocarbon surfaces indicates potential applications in surface-enhanced Raman scattering sensor design [1] [17]. The ultraviolet-visible absorption spectra of all complexes show characteristic blue-shifting, with fullerene complexes exhibiting particularly high values [1]. These spectroscopic changes provide a basis for developing nanocage sensors capable of detecting trihalogenated aniline compounds through distinctive optical signatures [1].
Single-walled carbon nanotube interactions with aniline derivatives demonstrate strong adsorption capabilities under ambient conditions [20]. The adsorption equilibrium follows Langmuir model behavior within the studied concentration ranges [20]. Experimental results indicate that equilibrium adsorption times of approximately 30 minutes are typical for aniline derivatives on carbon nanotube surfaces [20]. The adsorption energy values of 218.25 J/mg indicate endothermic processes with strong interactions between carbon nanotubes and aniline molecules [20].
Table 4: Surface-Enhanced Raman Scattering Parameters for Trihalogenated Anilines
Compound | Raman Enhancement Factor | Characteristic Peaks (cm⁻¹) | Detection Limit | Sensor Application |
---|---|---|---|---|
2,4,6-Tribromoaniline | 10³-10⁴ [1] | 1580, 1450, 1320 [1] | ppm level [1] | High sensitivity [1] |
2,4,6-Trichloroaniline | 10²-10³ [1] | 1590, 1470, 1340 [1] | ppm level [1] | Moderate sensitivity [1] |
2,4,6-Trifluoroaniline | 10¹-10² [1] | 1610, 1490, 1380 [1] | Higher ppm [1] | Lower sensitivity [1] |
Mixed Trihalogenated | 10³-10⁵ [1] | Complex pattern [1] | Sub-ppm potential [1] | Enhanced selectivity [1] |